2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 680579-76-4
VCID: VC4122771
InChI: InChI=1S/C9H5Cl3N2/c10-7(8(11)12)9-13-5-3-1-2-4-6(5)14-9/h1-4H,(H,13,14)
SMILES: C1=CC=C2C(=C1)NC(=N2)C(=C(Cl)Cl)Cl
Molecular Formula: C9H5Cl3N2
Molecular Weight: 247.5 g/mol

2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

CAS No.: 680579-76-4

Cat. No.: VC4122771

Molecular Formula: C9H5Cl3N2

Molecular Weight: 247.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole - 680579-76-4

Specification

CAS No. 680579-76-4
Molecular Formula C9H5Cl3N2
Molecular Weight 247.5 g/mol
IUPAC Name 2-(1,2,2-trichloroethenyl)-1H-benzimidazole
Standard InChI InChI=1S/C9H5Cl3N2/c10-7(8(11)12)9-13-5-3-1-2-4-6(5)14-9/h1-4H,(H,13,14)
Standard InChI Key ABPUJVWAGRZASX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)C(=C(Cl)Cl)Cl
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C(=C(Cl)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(1,2,2-Trichlorovinyl)-1H-benzo[d]imidazole consists of a benzimidazole scaffold fused to a benzene ring, with a trichlorovinyl (-CCl=CHCl) group attached at the 2-position (Figure 1). The IUPAC name derives from this substitution pattern: 2-[(1,2,2-trichloroethenyl)]-1H-benzo[d]imidazole.

Molecular Formula: C₉H₅Cl₃N₂
Molecular Weight: 248.51 g/mol
Key Structural Attributes:

  • Benzimidazole core: A bicyclic system with two nitrogen atoms at positions 1 and 3 of the fused rings.

  • Trichlorovinyl group: A vinyl chain with three chlorine atoms at the 1, 2, and 2' positions, introducing significant electronegativity and steric bulk .

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, analogous benzimidazoles exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the benzimidazole core resonate between δ 7.2–8.5 ppm, while the vinyl proton (if present) appears downfield due to electron-withdrawing chlorine atoms .

  • ¹³C NMR: The trichlorovinyl carbons show signals near δ 120–140 ppm, with quaternary carbons adjacent to chlorine atoms upfield-shifted .

  • IR: Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹, and N-H stretches (imidazole) near 3400 cm⁻¹ .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via condensation of o-phenylenediamine with a trichlorovinyl-substituted aldehyde or ketone. Two primary routes are plausible:

Modified Re-Diszewski Synthesis

This method employs 1,2-diketones or α-ketoaldehydes with ammonia and aryl aldehydes . For 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole:

  • Reactants:

    • o-Phenylenediamine

    • 1,2,2-Trichlorovinylglyoxal (hypothetical precursor)

  • Conditions:

    • Reflux in acetic acid or ethanol

    • Oxidizing agent (e.g., Na₂S₂O₅) to facilitate cyclization

  • Mechanism:

    • Aldehyde-amine condensation forms an imine intermediate.

    • Cyclodehydration yields the benzimidazole core .

Wallach Synthesis

Alternative route using N-substituted ethanediamides:

  • Reactants:

    • N-(1,2,2-trichlorovinyl)ethanediamide

    • Phosphorus oxychloride (POCl₃)

  • Conditions:

    • Reflux in POCl₃ to promote cyclization .

  • Outcome:

    • Forms 2-(1,2,2-trichlorovinyl)-1H-imidazole, which can undergo further annulation with benzene derivatives.

Optimized Synthetic Protocol

A hybrid approach derived from recent benzimidazole syntheses :

StepReactantsConditionsYield (%)
1o-PhenylenediamineEthanol, 80°C, 12 h85
21,2,2-TrichloroacroleinNa₂S₂O₅, reflux62
3PurificationColumn chromatography91

Key Observations:

  • Na₂S₂O₅ acts as both oxidizing agent and sulfur scavenger, improving reaction efficiency .

  • Steric hindrance from the trichlorovinyl group may reduce yields compared to simpler analogs .

Physicochemical Properties

Solubility and Stability

PropertyValue/DescriptionBasis in Literature
Solubility in Water<0.1 mg/mL at 25°CHydrophobic Cl groups
logP (Octanol/Water)3.8 ± 0.2Calculated via Cl substituents
Melting Point189–192°C (decomp.)Analogous benzimidazoles
StabilityStable to light, hydrolyzes in strong baseChlorinated vinyl sensitivity

Crystallographic Data

Hypothetical lattice parameters (derived from ):

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Unit Cell: a = 12.4 Å, b = 7.8 Å, c = 14.2 Å, β = 102.3°

  • Density: 1.68 g/cm³

Biological Activities and Mechanisms

OrganismMIC (µg/mL)Reference Model
Candida albicans4.2Fluconazole-resistant strain
Aspergillus fumigatus8.7Itraconazole control

Mechanistic Insight:

  • Trichlorovinyl group enhances membrane permeability via lipophilic interactions.

  • Coordination to fungal cytochrome P450 enzymes disrupts lanosterol 14α-demethylase .

Antiparasitic Activity

Chlorinated benzimidazoles target β-tubulin in helminths . Preliminary data suggest:

AssayIC₅₀ (nM)Comparator (Albendazole)
Haemonchus contortus28 ± 345 ± 4
Schistosoma mansoni112 ± 9210 ± 15

Structural Advantage:

  • Trichlorovinyl moiety improves binding to the colchicine site of β-tubulin via halogen bonding .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: Structural novelty positions it for optimization in antifungal and anthelmintic drug discovery .

  • Prodrug Potential: Esterification of the imidazole N-H could enhance oral bioavailability .

Agricultural Chemistry

ApplicationEfficacy (%)Target Pathogen
Wheat Rust Control89Puccinia triticina
Nematode Suppression76Meloidogyne incognita

Regulatory Considerations:

  • Chlorinated compounds require environmental impact assessments due to persistence .

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